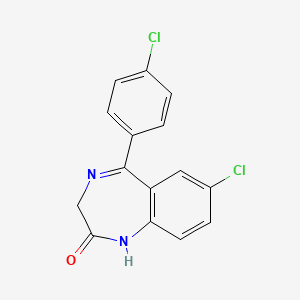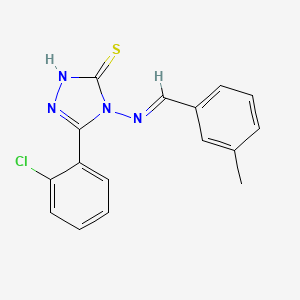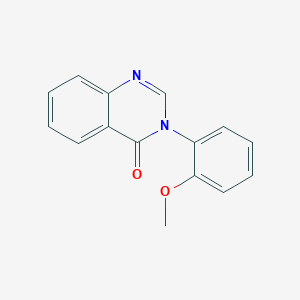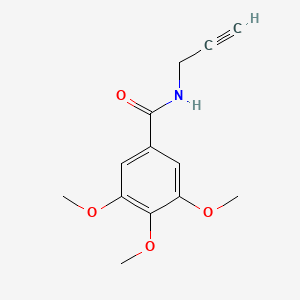
1-Demethyl-4'-chlorodiazepam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Demethyl-4’-chlorodiazepam, also known as 7-chloro-5-(4-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, primarily used in the treatment of anxiety, insomnia, and various other neurological disorders. This compound is particularly noted for its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system .
Preparation Methods
The synthesis of 1-Demethyl-4’-chlorodiazepam typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorophenyl hydrazine and 2-amino-5-chlorobenzophenone.
Cyclization Reaction: These starting materials undergo a cyclization reaction to form the benzodiazepine core structure.
Chlorination: The final step involves the chlorination of the benzodiazepine core to introduce the chlorine atom at the 7-position.
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-Demethyl-4’-chlorodiazepam undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the benzodiazepine core, potentially altering its pharmacological properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Demethyl-4’-chlorodiazepam has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of benzodiazepines.
Biology: The compound is studied for its effects on GABA receptors and its potential role in modulating neurotransmission.
Medicine: Research focuses on its anxiolytic and anticonvulsant properties, exploring its potential use in treating anxiety disorders, epilepsy, and other neurological conditions.
Mechanism of Action
1-Demethyl-4’-chlorodiazepam exerts its effects primarily through its interaction with the GABA receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to a calming effect on the brain. This mechanism is similar to other benzodiazepines, which are known to increase the frequency of chloride channel opening, resulting in hyperpolarization of the neuronal membrane and reduced neuronal excitability .
Comparison with Similar Compounds
1-Demethyl-4’-chlorodiazepam can be compared to other benzodiazepines such as diazepam, lorazepam, and clonazepam. While all these compounds share a similar core structure and mechanism of action, 1-Demethyl-4’-chlorodiazepam is unique due to its specific substitution pattern, which may influence its pharmacokinetic and pharmacodynamic properties .
Similar Compounds
Diazepam: Commonly used for anxiety, muscle spasms, and seizures.
Lorazepam: Known for its potent anxiolytic and sedative effects.
Clonazepam: Primarily used in the treatment of epilepsy and panic disorders.
Properties
Molecular Formula |
C15H10Cl2N2O |
|---|---|
Molecular Weight |
305.2 g/mol |
IUPAC Name |
7-chloro-5-(4-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H10Cl2N2O/c16-10-3-1-9(2-4-10)15-12-7-11(17)5-6-13(12)19-14(20)8-18-15/h1-7H,8H2,(H,19,20) |
InChI Key |
XKAHDJVCUSNHTE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-Difluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12051541.png)
![5-(3-chlorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12051543.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12051547.png)
![(5Z)-3-benzyl-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12051548.png)

![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12051555.png)


![7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12051575.png)
![5-{2-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12051589.png)

![7-[(2E)-3-Chloro-2-butenyl]-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12051604.png)
![3-hydroxy-1-oxo-N-(pyridin-2-ylmethyl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12051613.png)

